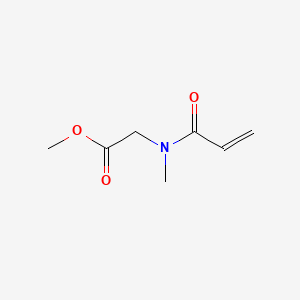

N-Acryloylsarcosine methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[methyl(prop-2-enoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-6(9)8(2)5-7(10)11-3/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQGVFNHUATAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426761 | |

| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72065-23-7 | |

| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of N-Acryloylsarcosine methyl ester?

An In-depth Technical Guide to the Chemical Properties of N-Acryloylsarcosine Methyl Ester

Introduction

This compound (NASME) is a vinyl monomer of significant interest in materials science and biomedical research. As an N-ester substituted acrylamide, it serves as a fundamental building block for the synthesis of advanced functional polymers. The primary allure of NASME lies in its ability to polymerize into poly(this compound) (PNASME), a thermoresponsive polymer with a tunable lower critical solution temperature (LCST). This property makes PNASME and its copolymers highly valuable for applications in "smart" materials, drug delivery systems, and biotechnology.

This guide provides a comprehensive overview of the chemical properties of the NASME monomer, covering its structure, physicochemical characteristics, reactivity, and spectroscopic signature. It is intended for researchers and scientists engaged in polymer chemistry and drug development who require a deep technical understanding of this versatile compound.

Molecular Structure and Identification

The foundational chemical identity of this compound is defined by its unique structure, which combines an acryloyl group, a sarcosine (N-methylglycine) core, and a methyl ester terminus.

Figure 2: General workflow for the synthesis of NASME.

Step-by-Step Methodology:

-

Preparation: Sarcosine methyl ester hydrochloride is dissolved in a suitable anhydrous solvent, such as dichloromethane, in a reaction flask equipped with a magnetic stirrer. [1]2. Neutralization: The solution is cooled in an ice bath to 0°C. A base, typically a tertiary amine like triethylamine, is added dropwise to neutralize the hydrochloride salt and liberate the free amine.

-

Acylation: Acryloyl chloride, dissolved in the same solvent, is added slowly to the cooled reaction mixture. The reaction is exothermic and maintaining a low temperature is crucial to prevent unwanted side reactions. [2]4. Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight to ensure complete conversion.

-

Purification: The reaction mixture is then washed with water to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the final product, this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Table 3: Spectroscopic Data

| Technique | Expected Features | Source |

|---|---|---|

| ¹H NMR | Vinyl Protons (C=CH₂): Complex multiplet around δ 5.60–6.50 ppm. Ester Methyl (O-CH₃): Singlet around δ 3.70-3.80 ppm. N-Methylene (N-CH₂): Singlet around δ 4.10-4.20 ppm. N-Methyl (N-CH₃): Singlet around δ 3.00-3.10 ppm. | [2][3] |

| IR Spectroscopy | C=O (Amide): Strong absorption around 1650-1670 cm⁻¹. C=O (Ester): Strong absorption around 1740-1750 cm⁻¹. C=C (Vinyl): Absorption around 1620-1640 cm⁻¹. C-O (Ester): Strong absorptions between 1100-1300 cm⁻¹. | [4][5][6] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Peak at m/z = 157. Key Fragments: Loss of methoxy group (-OCH₃, m/z = 126), loss of carbomethoxy group (-COOCH₃, m/z = 98), and fragments corresponding to the acryloyl portion. | [7][8]|

Applications in Research and Development

The primary application of NASME is as a monomer for creating "smart" polymers.

-

Thermoresponsive Materials: PNASME is a key example of a polymer with a tunable LCST, making it suitable for applications where temperature-triggered phase changes are desired, such as in sensors, smart coatings, and controlled release systems. [9]* Drug Delivery: The ability to tune the LCST of PNASME-based copolymers around physiological temperatures opens avenues for developing novel drug delivery vehicles. [10]These systems can be designed to be soluble at room temperature for formulation and administration, but then aggregate and release their payload at body temperature.

-

Protein-Resistant Surfaces: Polymers derived from N-substituted glycine derivatives, such as PNASME, have been shown to create surfaces that resist protein adsorption. This property is highly desirable for biomedical implants, biosensors, and marine coatings to prevent biofouling.

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards.

Table 4: Safety and Handling Information

| Hazard Category | Description | Precautionary Statements | Source |

|---|---|---|---|

| Skin Irritation | Causes skin irritation (H315). | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [11][12] |

| Eye Irritation | Causes serious eye irritation (H319). | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |

| Storage | Store in a cool, dry, well-ventilated place. | Keep container tightly closed. | [11][13] |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, and lab coat are required. | Handle in a well-ventilated area or under a fume hood. | [13][14]|

References

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C7H11NO3, 10 grams. Retrieved from [Link]

- Wiley Online Library. (1975). Preparation and polymerization of methoxy-and N,N-diethylamino-substituted acrylic ester monomers. Journal of Polymer Science: Polymer Chemistry Edition, 13(10), 2359-2367.

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

ResearchGate. (1964). Infrared spectra of some methacrylic esters and their polymers. Retrieved from [Link]

- PubMed. (2002). Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry, 74(1), 58-67.

-

OpenStax. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. A new thermoresponsive polymer of poly(this compound) with a tunable LCST - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectrabase.com [spectrabase.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound [webbook.nist.gov]

- 8. youtube.com [youtube.com]

- 9. A new thermoresponsive polymer of poly(this compound) with a tunable LCST - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The Application of Novel Drug Delivery Systems in the Treatment of Osteoarthritis [mdpi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.be [fishersci.be]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to N-Acryloylsarcosine Methyl Ester (CAS 72065-23-7): From Monomer Synthesis to Advanced Biomedical Applications

Abstract

N-Acryloylsarcosine methyl ester (NASME), identified by CAS number 72065-23-7, is an intriguing acrylamide-class monomer derived from the endogenous amino acid sarcosine (N-methylglycine).[1] While the monomer itself is a reactive building block, its true potential is unlocked upon polymerization. The resulting polymer, Poly(this compound) (PNASME), exhibits compelling properties, most notably thermoresponsiveness, which makes it a smart polymer of significant interest.[2][3][4] This guide provides a comprehensive technical overview of NASME, covering its fundamental physicochemical properties, synthesis protocols, controlled polymerization methodologies, and the characteristics of PNASME. It further delves into the polymer's burgeoning applications in the biomedical and pharmaceutical sectors, where its biocompatibility and tunable solution behavior are being leveraged for advanced drug delivery systems.[5][6][7]

Introduction: The Emergence of a Sarcosine-Based Smart Polymer

In the quest for advanced biomaterials, researchers are increasingly turning to polymers that mimic or are derived from biological molecules. These materials often exhibit superior biocompatibility and reduced immunogenicity. Polysarcosine (PSar), a polypeptoid based on N-methylated glycine, has recently gained prominence as a viable and potentially superior alternative to the long-standing "gold standard," Poly(ethylene glycol) (PEG).[5][8] PSar combines PEG-like properties such as high water solubility and protein resistance with a structure based on an endogenous amino acid.[8][9]

This compound represents a strategic evolution in this field. By functionalizing the sarcosine backbone with a polymerizable acryloyl group, NASME serves as a monomer for creating vinyl-based polymers (PNASME) that retain the desirable biocompatible features of the sarcosine side chain while introducing a new, crucial property: thermoresponsiveness.[2][3][4] This allows PNASME to undergo a reversible phase transition in aqueous solutions at a specific temperature, a characteristic that is highly sought after for creating "smart" drug delivery vehicles, injectable hydrogels, and responsive surfaces.[10]

Physicochemical Properties of the Monomer

This compound is an organic compound featuring an acryloyl group attached to a sarcosine methyl ester structure.[1] This unique combination of functional groups—a reactive vinyl group, an amide, and a methyl ester—governs its chemical behavior and utility as a monomer.[1]

| Property | Value / Description | Source(s) |

| CAS Number | 72065-23-7 | [11][12][13] |

| Molecular Formula | C₇H₁₁NO₃ | [1][12] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][14] |

| Synonyms | Methyl N-acryloyl-N-methylglycinate | [1] |

| Boiling Point | 96°C at 0.4 mm Hg | [14] |

| Density | 1.02 g/cm³ | [14] |

| Solubility | Exhibits amphiphilic properties, enhancing solubility in polar and nonpolar solvents. | [1] |

Table 1: Key Physicochemical Properties of this compound.

Monomer Synthesis and Purification

The synthesis of NASME is typically achieved through a straightforward acylation reaction. The most common route involves the reaction of sarcosine methyl ester (often used as its hydrochloride salt) with acryloyl chloride in the presence of a base.

Causality Behind the Experimental Choices:

-

Starting Material: Sarcosine methyl ester hydrochloride is a commercially available and stable precursor. The hydrochloride form necessitates the use of a base to liberate the free amine for the reaction.

-

Acylating Agent: Acryloyl chloride is a highly reactive agent that readily forms an amide bond with the secondary amine of sarcosine methyl ester. Its high reactivity also means the reaction must be conducted under anhydrous conditions to prevent hydrolysis.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction and the HCl from the starting material, driving the reaction to completion without competing in the acylation.[9]

-

Solvent: Anhydrous dichloromethane (DCM) or a similar inert solvent is used to dissolve the reactants and prevent side reactions with water.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0°C) to control the exothermicity of the acylation and minimize potential side reactions, such as Michael addition to the acryloyl group.

Workflow and Protocol

Caption: General workflow for the synthesis of NASME.

Detailed Protocol:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add sarcosine methyl ester hydrochloride and anhydrous dichloromethane (DCM).

-

Cool the suspension to 0°C in an ice bath.

-

Add triethylamine (approx. 2.2 equivalents) dropwise to the suspension.

-

In a separate flask, dissolve acryloyl chloride (approx. 1.1 equivalents) in anhydrous DCM.

-

Add the acryloyl chloride solution dropwise to the reaction mixture at 0°C.

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography to yield pure NASME.

Polymerization and the Properties of PNASME

The acryloyl group of NASME allows it to be polymerized into high molecular weight polymers using various radical polymerization techniques.[1] For applications in drug development, control over the polymer's molecular weight and dispersity (Đ) is critical. Therefore, controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly preferred.[2][15][16]

RAFT Polymerization: A Controlled Approach

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures (e.g., block copolymers).[15][17] The process involves a conventional radical initiator and a RAFT chain transfer agent (CTA), which mediates the polymerization through a reversible chain transfer process.[16]

Caption: Workflow for RAFT polymerization of NASME.

Key Properties of PNASME

The most significant property of PNASME is its thermoresponsiveness in aqueous solution. It exhibits a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble and undergoes a phase transition from a hydrophilic (dissolved) state to a hydrophobic (collapsed) state.[2][3][4]

-

Tunable LCST: The LCST of PNASME has been reported to be around 44.0 °C.[2][3][4] This is a particularly attractive temperature, as it is slightly above physiological body temperature (37°C), opening up possibilities for in-vivo applications where a material could be injected as a solution and form a gel depot upon warming.

-

Factors Influencing LCST: Crucially, this LCST is not fixed. It can be finely tuned by several factors, providing a high degree of control for specific applications:

-

Molecular Weight: The LCST can be adjusted by changing the polymer's molecular weight.[2]

-

Concentration: The polymer concentration in the solution affects the cloud point temperature.[2][4]

-

Additives (Hofmeister Series): The addition of salts can either increase or decrease the LCST, following the Hofmeister series.[2][3] Additives like urea can increase the LCST, while phenol can decrease it.[2][4]

-

Applications in Drug Development and Biomedical Science

The unique combination of biocompatibility (from the sarcosine moiety) and thermoresponsiveness makes PNASME a highly promising candidate for a range of biomedical applications.[6][18]

Injectable Drug Delivery Systems

The tunable LCST of PNASME above body temperature is ideal for creating injectable drug delivery systems.[10]

Sources

- 1. CAS 72065-23-7: this compound [cymitquimica.com]

- 2. A new thermoresponsive polymer of poly(this compound) with a tunable LCST - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Polysarcosine as PEG Alternative for Enhanced Camptothecin-Induced Cancer Immunogenic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polysarcosine functionalised cationic polyesters efficiently deliver self-amplifying mRNA - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of Thermo-responsiveness and Poly(ethylene glycol) Diacrylate Cross-link Density on Protein Release from Poly(N-isopropylacrylamide) Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemeo.com [chemeo.com]

- 12. This compound (CAS 72065-23-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. This compound | 72065-23-7 [amp.chemicalbook.com]

- 15. Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT: Scaffolds for Controlling Polyvalent Ligand Display - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT: Scaffolds for Controlling Polyvalent Ligand Display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-Acryloylsarcosine Methyl Ester: Synthesis, Characterization, and Application

Introduction

In the landscape of advanced materials and drug delivery systems, the development of "smart" polymers that respond to environmental stimuli is of paramount importance. N-Acryloylsarcosine methyl ester (NASME) has emerged as a critical functional monomer for the synthesis of such intelligent materials. Its unique structure, combining a polymerizable acryloyl group with a biocompatible amino acid derivative, makes it an ideal building block for creating sophisticated polymers. This guide provides a comprehensive technical overview of NASME, from its fundamental molecular properties and synthesis to its polymerization and the functional applications of the resulting polymer, Poly(this compound) (PNASME). This document is intended for researchers and professionals in polymer chemistry, materials science, and drug development, offering field-proven insights into the causality behind experimental choices and protocols.

Molecular Structure and Physicochemical Properties

This compound is a derivative of sarcosine (N-methylglycine), an endogenous amino acid. The molecule is functionalized with a terminal vinyl group, rendering it suitable for free-radical polymerization, and a methyl ester group.

Caption: Chemical Structure of this compound.

The key structural features—an amide bond, an ester group, and a reactive double bond—dictate its chemical behavior and the properties of its corresponding polymer.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | Cheméo[1], NIST[2] |

| Molecular Weight | 157.17 g/mol | Cheméo[1] |

| CAS Number | 72065-23-7 | Cheméo[1], NIST[2] |

| SMILES | C=CC(=O)N(C)CC(=O)OC | Cheméo[1] |

| InChI Key | ZCQGVFNHUATAJY-UHFFFAOYSA-N | Cheméo[1], NIST[2] |

| Normal Boiling Point (Predicted) | 498.84 K (225.69 °C) | Cheméo[1] |

| logP (Octanol/Water, Predicted) | -0.196 | Cheméo[1] |

| Water Solubility (log₁₀WS, mol/L, Predicted) | 0.19 | Cheméo[1] |

Monomer Synthesis: A Validated Approach

The synthesis of NASME is most reliably achieved via the acylation of sarcosine methyl ester with acryloyl chloride. The commercially available precursor, sarcosine methyl ester hydrochloride, requires a deprotection step to liberate the reactive secondary amine for subsequent reaction.

Causality of Protocol Choices:

-

Starting Material: Sarcosine methyl ester hydrochloride is a stable, readily available, and cost-effective starting point[3].

-

Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA), is used to neutralize the hydrochloride salt. This is critical to prevent unwanted side reactions that could occur with inorganic bases in an organic medium and to scavenge the HCl generated during the acylation.

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction, as it is inert to the reactants and readily dissolves both the free-base precursor and acryloyl chloride. Its low boiling point simplifies product isolation.

-

Temperature Control: The reaction is initiated at 0°C (ice bath) to control the exothermicity of the acylation reaction. Acyl chlorides are highly reactive, and low temperatures mitigate the risk of side reactions and polymerization of the acryloyl moiety.

-

Workup: A standard aqueous workup with dilute acid (e.g., HCl) and brine is used to remove the triethylamine hydrochloride salt and any unreacted starting materials, ensuring a high-purity final product.

Experimental Protocol: Synthesis of NASME

-

Deprotection: To a round-bottom flask charged with sarcosine methyl ester hydrochloride (1.0 eq) and anhydrous DCM, add triethylamine (2.2 eq) dropwise at 0°C under a nitrogen atmosphere.

-

Acylation: While maintaining the temperature at 0°C, add acryloyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound as a clear oil.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Validation of the NASME structure is paramount before its use in polymerization. A combination of spectroscopic methods provides a self-validating system to confirm its identity and purity.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight of the monomer. The fragmentation pattern provides structural information.

-

Molecular Ion (M⁺): m/z = 157.17, corresponding to the molecular formula C₇H₁₁NO₃[2].

-

Key Fragments: Expect to see characteristic fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 126) and the methyl ester group (-COOCH₃, m/z = 98).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. The predicted chemical shifts are based on established principles of nuclear shielding and deshielding effects from adjacent functional groups.

¹H NMR Predicted Chemical Shifts (CDCl₃, 400 MHz):

| Protons | Multiplicity | Approx. δ (ppm) | Rationale |

| =CH₂ (vinyl) | Multiplet | 5.7 - 6.4 | Vinyl protons are highly deshielded and exhibit complex splitting patterns (geminal and cis/trans coupling)[4]. |

| -CH= (vinyl) | Multiplet | 5.7 - 6.4 | Part of the same vinyl system, deshielded by the adjacent amide carbonyl. |

| -N-CH₂-CO- | Singlet | ~4.2 | Deshielded by both the adjacent nitrogen atom and the ester carbonyl group. |

| -O-CH₃ (ester) | Singlet | ~3.7 | Typical chemical shift for protons of a methyl ester[5]. |

| -N-CH₃ | Singlet | ~3.1 | Protons on a methyl group attached to the amide nitrogen. |

¹³C NMR Predicted Chemical Shifts (CDCl₃, 100 MHz):

| Carbon | Approx. δ (ppm) | Rationale |

| C=O (Amide) | ~166 | Amide carbonyls are highly deshielded[6][7]. |

| C=O (Ester) | ~170 | Ester carbonyls are typically found in this region, slightly downfield from amides[6][7]. |

| =CH₂ (vinyl) | ~128 | Standard sp² hybridized carbon in a terminal alkene[8]. |

| -CH= (vinyl) | ~130 | sp² carbon deshielded by the adjacent carbonyl group[8]. |

| -N-CH₂-CO- | ~50 | sp³ carbon positioned between a nitrogen and a carbonyl group. |

| -O-CH₃ (ester) | ~52 | Typical shift for a methyl ester carbon[6]. |

| -N-CH₃ | ~36 | sp³ carbon attached to the amide nitrogen. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| C-H (vinyl) | ~3100 - 3000 | Stretching |

| C-H (aliphatic) | ~2950 - 2850 | Stretching |

| C=O (ester) | ~1740 | Stretching. A strong, sharp peak characteristic of the ester carbonyl[9]. |

| C=O (amide) | ~1650 | Stretching. A strong peak for the tertiary amide carbonyl. |

| C=C (vinyl) | ~1620 | Stretching. |

Controlled Polymerization to Poly(this compound)

To synthesize well-defined polymers with controlled molecular weight and low dispersity (Đ), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice[1][10]. This technique allows for the synthesis of polymers with predictable chain lengths and complex architectures.

Causality of RAFT Protocol Choices:

-

RAFT Agent (CTA): The choice of Chain Transfer Agent is critical and depends on the monomer. For acrylamide-type monomers, dithiobenzoates or trithiocarbonates are effective. The CTA moderates the polymerization, preventing termination and allowing chains to grow at a uniform rate[11].

-

Initiator: A standard free-radical initiator like Azobisisobutyronitrile (AIBN) is used to generate the initial radicals that start the polymerization process[12]. The ratio of monomer to CTA to initiator determines the final molecular weight of the polymer.

-

Solvent: A solvent like 1,4-dioxane or DMF is chosen to ensure all components (monomer, CTA, initiator, and growing polymer) remain in solution throughout the reaction.

-

Degassing: Oxygen is a potent inhibitor of free-radical polymerization. Therefore, the reaction mixture must be thoroughly de-gassed (e.g., via freeze-pump-thaw cycles) to ensure the reaction proceeds efficiently[12].

Experimental Protocol: RAFT Polymerization of NASME

-

Preparation: In a Schlenk flask, dissolve NASME monomer, the selected RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and AIBN in 1,4-dioxane. The molar ratio [Monomer]:[CTA]:[Initiator] is typically targeted for a specific degree of polymerization (e.g., 100:1:0.2).

-

Degassing: Subject the sealed flask to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-70°C) and stir for the specified time (e.g., 24 hours)[13].

-

Termination: Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

-

Isolation & Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold diethyl ether. Collect the precipitate by filtration or centrifugation.

-

Drying: Dry the purified Poly(this compound) (PNASME) under vacuum until a constant weight is achieved.

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism.

Properties and Applications of PNASME

PNASME is a stimuli-responsive polymer with significant potential in biomedical and materials science fields.

Thermoresponsive Behavior

The most notable property of PNASME is its thermoresponsivity in aqueous solutions. It exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at lower temperatures but undergoes a reversible phase transition to become insoluble above a specific temperature.

-

LCST Value: The LCST of PNASME is approximately 44.0°C[10][14]. This temperature is highly relevant for biomedical applications, being slightly above physiological body temperature (37°C).

-

Tunability: A key advantage of PNASME is that its LCST can be precisely tuned. Factors influencing the LCST include the polymer's molecular weight, its concentration in solution, and the addition of salts (following the Hofmeister series) or other solutes like urea and phenol[10][14]. This tunability allows for the design of materials tailored to specific operational temperatures.

Key Applications

-

Protein-Resistant Surfaces: PNASME-coated surfaces have demonstrated significant resistance to the non-specific adsorption of proteins like fibrinogen and lysozyme[3]. This "anti-fouling" property is critical for medical implants, biosensors, and drug delivery nanoparticles, as it can reduce immunogenicity and improve in vivo circulation times.

-

Drug Delivery: The sharp, reversible phase transition at its LCST makes PNASME an excellent candidate for temperature-triggered drug delivery systems. A drug-loaded PNASME-based nanoparticle could be designed to be stable and soluble at body temperature, but to aggregate and release its payload upon localized hyperthermia (e.g., at a tumor site heated to >44°C).

-

Smart Materials: The ability to tune the LCST opens avenues for creating smart hydrogels, valves, and sensors that actuate in response to temperature changes.

Conclusion

This compound is a versatile and valuable monomer for the creation of advanced functional polymers. Its straightforward synthesis, combined with the ability to undergo controlled RAFT polymerization, allows for the production of well-defined, thermoresponsive polymers. The resulting PNASME, with its tunable LCST and protein-resistant properties, holds significant promise for innovation in drug delivery, regenerative medicine, and materials science. This guide provides the foundational knowledge and validated protocols necessary for researchers to harness the potential of this important building block.

References

-

Zhang, W. et al. (2017). A new thermoresponsive polymer of poly(this compound) with a tunable LCST. Polymer Chemistry, 8(16), 2445-2454. Available at: [Link]

-

Teare, D. O. H. et al. (2006). Poly(this compound) protein-resistant surfaces. The Journal of Physical Chemistry B, 109(44), 20923-20928. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 72065-23-7). Available at: [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). A new thermoresponsive polymer of poly(this compound) with tunable LCST. Available at: [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2014). MECHANISTIC AND PRACTICAL ASPECTS OF RAFT POLYMERIZATION. ResearchGate. Available at: [Link]

-

Konkolewicz, D. et al. (2014). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 6(5), 1493-1531. Available at: [Link]

-

LibreTexts Chemistry. (2024). Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of MMA (a), AA (b), n -eicosane (c),.... Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. (a) Synthesis of acryloyl chloride, (b) acryloylation of.... Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) MR, (b) AMR, (c) the polymer, and (d) the extract.. Available at: [Link]

-

Hoogenboom, R. et al. (2015). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. Polymers, 7(10), 1996-2011. Available at: [Link]

-

Pahnke, K. et al. (2016). RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) Macro-CTA. Polymers, 8(12), 420. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. サルコシンメチルエステル 塩酸塩 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. A new thermoresponsive polymer of poly(this compound) with a tunable LCST - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers | MDPI [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of N-Acryloylsarcosine Methyl Ester

Introduction: The Critical Role of Solubility in Advanced Material and Therapeutic Development

In the realms of polymer science, drug delivery, and biomedical engineering, the success of a novel molecule is fundamentally tethered to its solubility. Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a critical parameter that dictates everything from reaction kinetics in polymerization to the bioavailability of a therapeutic agent.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic—it is a cornerstone of rational design and successful formulation.[3][4] Poorly soluble drugs, for instance, can lead to inadequate absorption and diminished efficacy, presenting a major challenge in pharmaceutical development.[1][2][4]

Therefore, this document serves a dual purpose. First, it provides a theoretical framework for understanding the anticipated solubility of N-Acryloylsarcosine methyl ester based on its molecular structure. Second, and more critically, it delivers a robust, field-proven experimental protocol for determining its solubility in any given solvent system. This guide is designed to empower researchers to generate their own precise, reliable solubility data, a crucial step in unlocking the full potential of this promising monomer.

Part 1: Physicochemical Characterization and Predicted Solubility

To understand where a solute will dissolve, one must first understand the solute itself. The principle of "like dissolves like" is the guiding maxim, meaning substances with similar intermolecular forces are likely to be soluble in one another.[8][9][10][11]

This compound (C7H11NO3) possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Amide Group: The tertiary amide is polar and can act as a hydrogen bond acceptor.

-

Ester Group: The methyl ester is also polar and contributes to the molecule's ability to engage in dipole-dipole interactions. It can also act as a hydrogen bond acceptor.

-

Acryloyl Group (Vinyl): This nonpolar group provides a region of hydrophobicity.

-

Methyl Groups: The N-methyl and ester methyl groups add to the nonpolar character.

Predicted Solubility Behavior:

Based on this structure, this compound is expected to be a moderately polar molecule .

-

High Solubility Predicted in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile, as well as polar protic solvents like Ethanol and Methanol. These solvents can effectively engage in dipole-dipole interactions with the amide and ester groups.

-

Moderate to Good Solubility Predicted in: Solvents of intermediate polarity like Acetone, Ethyl Acetate, and Dichloromethane.[12]

-

Low Solubility Predicted in: Nonpolar solvents such as Hexane, Toluene, and Diethyl Ether, which lack the ability to form strong interactions with the polar functional groups of the monomer.[12]

-

Aqueous Solubility: While the polymer PNASME is known for its thermoresponsive solubility in water, the monomer's water solubility is likely limited.[5][6] The presence of nonpolar groups may hinder extensive dissolution in water, though some solubility is expected due to potential hydrogen bonding with the carbonyl oxygens of the amide and ester.

A powerful predictive tool is the Hansen Solubility Parameters (HSP) , which deconstructs solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14] A solute is most likely to dissolve in a solvent when their respective HSP values are close.[14][15][16] Researchers can compare the predicted HSP of the monomer to established solvent HSP values to strategically select candidate solvents for screening.[13][17]

Part 2: A Validated Protocol for Determining Equilibrium Solubility

The "gold standard" for determining the true solubility of a compound is the isothermal equilibrium shake-flask method .[18] This method ensures that the solution has reached a state of thermodynamic equilibrium with the excess, undissolved solid, providing a definitive measure of saturation solubility.[19][20]

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

Methodology:

-

Preparation:

-

Add an excess amount of this compound to a series of vials (a minimum of three replicates is recommended). "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures saturation.[19]

-

Pipette a precise volume of the chosen solvent (e.g., 5.0 mL) into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[21]

-

Agitate the samples at a constant speed. The goal is to create a dynamic equilibrium, not to violently stir the mixture.

-

Allow the samples to equilibrate for a predetermined period. A common duration is 24 to 72 hours.[19][22] To validate the equilibrium time, samples can be taken at various intervals (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[22]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter directly into a clean vial. This step is critical to remove all undissolved solid particles. Note: It is advisable to discard the first portion of the filtrate to saturate any potential binding sites on the filter material.[19]

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

A standard calibration curve must be prepared using known concentrations of the monomer in the same solvent to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The final solubility is typically expressed in units such as mg/mL, g/L, or mol/L. The results from the replicate samples should be averaged, and the standard deviation reported to indicate the precision of the measurement.

-

Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.

Caption: Solute-Solvent Intermolecular Interactions.

Conclusion

This guide provides the essential theoretical framework and a practical, validated methodology for characterizing the solubility profile of this compound. While a pre-existing comprehensive dataset is not publicly available, the principles of intermolecular forces and the detailed isothermal shake-flask protocol equip researchers with the tools needed to generate this critical data. Accurate solubility determination is an indispensable step for any application, from designing efficient polymerization processes to formulating advanced drug delivery systems. By systematically applying the protocols and principles outlined herein, scientists can ensure the robust and reliable characterization of this versatile monomer, paving the way for future innovations.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Iacob, A. A., & Malinka, E. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2219. [Link]

-

Alwsci Technologies. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. [Link]

-

Various Authors. (2020). How do intermolecular forces influence solubility? Quora. [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

-

New Jersey Institute of Technology. (n.d.). Solubility and Intermolecular Forces. NJIT. [Link]

-

Drug Discovery News. (n.d.). Substance solubility. Drug Discovery News. [Link]

-

Vedantu. (n.d.). How do Intermolecular forces affect solubility class 11 chemistry CBSE. Vedantu. [Link]

-

Chen, S., Wang, K., & Zhang, W. (2017). A new thermoresponsive polymer of poly(this compound) with a tunable LCST. Polymer Chemistry, 8(20), 3090-3101. [Link]

-

Chemistry LibreTexts. (2023, July 12). 13.3: Intermolecular Forces and the Solution Process. Chemistry LibreTexts. [Link]

-

Fara, D. C., et al. (2005). Quantitative Measures of Solvent Polarity. Chemical Reviews, 105(10), 3677-3798. [Link]

-

Wikipedia. (n.d.). Solvent. Wikipedia. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? ResearchGate. [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 72065-23-7). Cheméo. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

ResearchGate. (2025, August 6). (PDF) Quantitative Measures of Solvent Polarity. ResearchGate. [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

ResearchGate. (n.d.). A new thermoresponsive polymer of poly(this compound) with tunable LCST | Request PDF. ResearchGate. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. protocols.io. [Link]

-

DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. [Link]

-

NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

-

World Health Organization. (n.d.). Annex 4. WHO. [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. USP-NF. [Link]

-

Zimmerman, H. K. (1952). The Experimental Determination of Solubilities. Chemical Reviews, 51(1), 25-65. [Link]

-

Chen, S., Wang, K., & Zhang, W. (2017, May 23). A new thermoresponsive polymer of poly(this compound) with a tunable LCST. Semantic Scholar. [Link]-a-Chen-Wang/3092892994e63b1567d16327e5a07c3905e94b15)

-

Clonagen. (n.d.). This compound N-Acryloylsarcosine me product offer. Clonagen. [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C7H11NO3, 10 grams. CP Lab Safety. [Link]

-

SpectraBase. (n.d.). This compound. SpectraBase. [Link]

-

Doriti, A., Brosnan, S. M., Weidner, S. M., & Schlaad, H. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry, 7(18), 3067-3070. [Link]

-

Thoreauchem. (n.d.). Acryloylsarcosine methyl ester-72065-23-7. Thoreauchem. [Link]

-

ECHA. (n.d.). Fatty acids, C12-14 (even numbered), methyl ester - Registration Dossier. ECHA. [Link]

-

ResearchGate. (n.d.). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base | Request PDF. ResearchGate. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. A new thermoresponsive polymer of poly(this compound) with a tunable LCST - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. quora.com [quora.com]

- 9. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. njit.edu [njit.edu]

- 11. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. specialchem.com [specialchem.com]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 16. Hansen solubility parameters [stenutz.eu]

- 17. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. who.int [who.int]

A Deep Dive into the Thermoresponsive Behavior of Poly(N-Acryloylsarcosine methyl ester): A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of advanced drug delivery systems, "smart" polymers that respond to specific physiological cues are paramount. Among these, thermoresponsive polymers, which undergo conformational changes in response to temperature fluctuations, have garnered significant attention. This technical guide provides a comprehensive exploration of poly(N-Acryloylsarcosine methyl ester) (PNASME), a promising thermoresponsive polymer with a tunable lower critical solution temperature (LCST) ideal for a range of biomedical applications. This document will delve into the synthesis, characterization, and underlying mechanisms of PNASME's thermal behavior, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Introduction: The Promise of Thermoresponsive Polymers in Biomedicine

Thermoresponsive polymers exhibit a unique property: their solubility in a solvent, typically aqueous solutions, is dependent on temperature.[1] This behavior is characterized by a critical temperature, either a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). Polymers with an LCST are soluble below this temperature and become insoluble above it, a phenomenon that can be harnessed for controlled drug release.[2][3] As the temperature of the surrounding environment, such as a tumor site with localized hyperthermia, exceeds the LCST of the polymer, the polymer undergoes a phase transition, leading to the release of an encapsulated therapeutic agent.[4]

Poly(this compound) (PNASME) has emerged as a particularly interesting thermoresponsive polymer due to its biocompatibility and highly tunable LCST, which can be modulated to be near physiological temperatures.[1] This guide will provide a detailed examination of the factors influencing PNASME's thermoresponsive behavior and the methodologies to precisely characterize it.

Synthesis and Molecular Characterization of PNASME

The precise synthesis of PNASME with a well-defined molecular weight and low polydispersity is crucial for predictable and reproducible thermoresponsive behavior. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice for achieving this level of control.[1][5]

Synthesis of this compound Monomer

The synthesis of the monomer, this compound, is a prerequisite for polymerization. A typical synthesis involves the reaction of sarcosine methyl ester hydrochloride with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid.

RAFT Polymerization of this compound

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[6]

Experimental Protocol: RAFT Polymerization of PNASME

-

Materials:

-

This compound (monomer)

-

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent

-

Azobisisobutyronitrile (AIBN) as initiator

-

1,4-Dioxane (solvent)

-

-

Procedure:

-

In a Schlenk flask, dissolve the this compound monomer, DDMAT, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] would be [7]:[8]:[0.2].

-

Deoxygenate the solution by purging with nitrogen for 30 minutes.

-

Immerse the flask in an oil bath preheated to 70°C and stir for the desired reaction time (e.g., 6-24 hours).

-

Terminate the polymerization by exposing the reaction mixture to air and cooling in an ice bath.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

-

Collect the precipitated polymer by filtration and dry under vacuum at room temperature.

-

Characterization:

-

¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

The Core of Thermoresponsivity: Understanding the LCST of PNASME

The defining characteristic of PNASME is its Lower Critical Solution Temperature (LCST), the temperature at which the polymer transitions from a soluble, extended coil state to an insoluble, collapsed globule state in an aqueous solution.[9] This phase transition is driven by a delicate balance of enthalpy and entropy. Below the LCST, hydrogen bonds between the polymer's amide and ester groups and water molecules are favorable, leading to dissolution. As the temperature increases, the entropic contribution becomes more significant, favoring the release of structured water molecules from the polymer chains. This leads to polymer-polymer interactions dominating over polymer-water interactions, resulting in aggregation and phase separation.

Factors Influencing the LCST of PNASME

A key advantage of PNASME is the tunability of its LCST. Several factors can be modulated to achieve a desired transition temperature:[1]

-

Molecular Weight: The LCST of PNASME is dependent on its molecular weight, typically increasing with higher molecular weight up to a certain point.[10]

-

Polymer Concentration: The cloud point, which is the experimental determination of the LCST, can be influenced by the polymer concentration.

-

Additives (Salts, Urea, Phenol): The addition of salts can either decrease ("salting-out") or increase ("salting-in") the LCST, following the Hofmeister series. Urea, a chaotropic agent, disrupts the water structure around the polymer, leading to an increase in the LCST. Conversely, phenol can form hydrogen bonds with the polymer, promoting dehydration and lowering the LCST.[9]

| Factor | Effect on LCST |

| Increasing Molecular Weight | Generally Increases (up to a plateau) |

| Increasing Polymer Concentration | Can slightly decrease the cloud point |

| "Salting-out" Salts (e.g., NaCl) | Decreases |

| "Salting-in" Salts (e.g., NaI) | Increases |

| Urea | Increases |

| Phenol | Decreases |

Table 1: Factors influencing the Lower Critical Solution Temperature (LCST) of Poly(this compound).

Experimental Characterization of Thermoresponsive Behavior

Precise characterization of the thermoresponsive behavior of PNASME is essential for its application in drug delivery. The following are key experimental techniques and detailed protocols.

Cloud Point Measurement (Turbidimetry)

The most common method to determine the LCST is by measuring the cloud point, the temperature at which the polymer solution becomes turbid upon heating.[11]

Experimental Protocol: Cloud Point Measurement

-

Instrumentation: UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Sample Preparation: Prepare a dilute aqueous solution of PNASME (e.g., 1 mg/mL in deionized water).

-

Procedure:

-

Place the polymer solution in a quartz cuvette and insert it into the spectrophotometer.

-

Monitor the transmittance (or absorbance) at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/minute).

-

The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

-

Dynamic Light Scattering (DLS)

DLS is a powerful technique to monitor the change in the hydrodynamic radius of the polymer chains as they transition from the coil to the globule state and subsequently aggregate.[12][13]

Experimental Protocol: DLS Analysis

-

Instrumentation: A dynamic light scattering instrument with a temperature-controlled sample holder.

-

Sample Preparation: Prepare a dilute aqueous solution of PNASME (e.g., 0.5-1 mg/mL), filtered through a 0.22 µm syringe filter to remove dust.

-

Procedure:

-

Equilibrate the sample at a temperature below the LCST.

-

Measure the hydrodynamic radius (Rh) and scattering intensity as a function of temperature, increasing the temperature in small increments (e.g., 1-2°C) and allowing for equilibration at each step.

-

A sharp increase in both the hydrodynamic radius and scattering intensity indicates the onset of aggregation and the LCST.[14]

-

2D NOESY NMR Spectroscopy: Probing Polymer-Solute Interactions

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is an invaluable tool for understanding the molecular interactions that drive the changes in LCST in the presence of additives like urea and phenol.[15] NOESY detects through-space interactions between protons that are in close proximity (< 5 Å).[16]

Experimental Protocol: 2D NOESY NMR

-

Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable temperature probe.

-

Sample Preparation: Prepare solutions of PNASME in D₂O with and without the additive of interest (e.g., urea or phenol).

-

Procedure:

-

Acquire 2D NOESY spectra at a temperature below the LCST.

-

The presence of cross-peaks between the protons of PNASME and the protons of the additive indicates close spatial proximity and thus, interaction.

-

Analysis of the cross-peak intensities can provide information on the strength and nature of these interactions.[17]

-

Application in Drug Delivery: PNASME as a Smart Carrier

The tunable thermoresponsive properties of PNASME make it an excellent candidate for the development of smart drug delivery systems.[18] PNASME can be engineered into various nanostructures, such as micelles and nanoparticles, to encapsulate therapeutic agents.

Formulation of PNASME-based Nanoparticles for Doxorubicin Delivery

Doxorubicin (DOX) is a potent anticancer drug, and its delivery via thermoresponsive nanoparticles can enhance its efficacy while reducing systemic toxicity.[2][3]

Experimental Protocol: Preparation of DOX-loaded PNASME Nanoparticles

-

Materials:

-

PNASME

-

Doxorubicin hydrochloride

-

Triethylamine (TEA)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Dissolve PNASME in deionized water at a concentration below its LCST.

-

Dissolve doxorubicin hydrochloride in deionized water and add a stoichiometric amount of TEA to deprotonate the amine group of DOX.

-

Mix the PNASME and DOX solutions and stir at room temperature for several hours to allow for drug encapsulation.

-

The resulting DOX-loaded nanoparticles can be purified by dialysis against deionized water to remove free DOX.

-

In Vitro Drug Release Studies

Experimental Protocol: Thermoresponsive Drug Release

-

Procedure:

-

Place a known amount of the DOX-loaded PNASME nanoparticle solution in a dialysis bag.

-

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at two different temperatures: one below the LCST (e.g., 25°C) and one above the LCST (e.g., 40°C).

-

At predetermined time intervals, withdraw aliquots from the release medium and measure the concentration of released DOX using UV-Vis spectrophotometry or fluorescence spectroscopy.

-

The cumulative drug release profile will demonstrate a significantly faster release rate at the temperature above the LCST.

-

Conclusion and Future Outlook

Poly(this compound) stands out as a versatile and highly tunable thermoresponsive polymer with significant potential in the field of drug delivery. Its well-defined synthesis via RAFT polymerization, coupled with the ability to precisely control its LCST, allows for the rational design of smart drug carriers that can respond to localized temperature changes. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate PNASME for their specific applications. Future research will likely focus on the in vivo evaluation of PNASME-based drug delivery systems, exploring their biocompatibility, circulation time, and therapeutic efficacy in preclinical models. The continued exploration of this intelligent polymer system holds great promise for the development of next-generation targeted therapies.

References

-

Chen, S., Wang, K., & Zhang, W. (2017). A new thermoresponsive polymer of poly(this compound) with a tunable LCST. Polymer Chemistry, 8(21), 3090-3101. [Link]

-

Ganta, S., Devalapally, H., Shahiwala, A., & Amiji, M. (2008). A review of stimuli-responsive nanocarriers for drug and gene delivery. Journal of Controlled Release, 126(3), 187-204. [Link]

-

Al-Ahmady, Z. S., & Kostarelos, K. (2016). Chemical components of thermosensitive liposomes. Methods in Molecular Biology, 1373, 29-37. [Link]

-

AZoM. (2018, February 6). Characterizing Polymer Nanoparticles Using Dynamic Light Scattering. [Link]

-

Thermosensitive Polymeric Nanoparticles for Drug Co-Encapsulation and Breast Cancer Treatment. (2021). National Institutes of Health. [Link]

-

Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances. (2016). National Center for Biotechnology Information. [Link]

-

Nanopartz. (n.d.). DLS as a Gold Nanoparticle Characterization Method. [Link]

-

Influence of Functional Groups on Their Structural Behavior Under Specific Physical and Chemical Stimuli. (2023). MDPI. [Link]

-

Recent advances in the development of poly(ester amide)s-based carriers for drug delivery. (2022). ScienceDirect. [Link]

-

Binding site identification and structure determination of protein-ligand complexes by NMR. (2013). National Institutes of Health. [Link]

-

DLS intensity size distributions, as a function of temperature (c =... - ResearchGate. (n.d.). ResearchGate. [Link]

-

A new thermoresponsive polymer of poly(this compound) with tunable LCST | Request PDF. (n.d.). ResearchGate. [Link]

-

Polysarcosine functionalised cationic polyesters efficiently deliver self-amplifying mRNA. (2024). RSC Publishing. [Link]

-

Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (2022). MDPI. [Link]

-

A new thermoresponsive polymer of poly(this compound) with a tunable LCST. (2017). RSC Publishing. [Link]

-

2D NMR STUDIES OF SYNTHETIC POLYMERS Contents I. Introduction II. Polymer Structure. (n.d.). ISMAR. [Link]

-

Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. (2024). MDPI. [Link]

-

The change in turbidity with temperature for determination of LCST of P... - ResearchGate. (n.d.). ResearchGate. [Link]

-

A simple and sensitive detection of the binding ligands by using the receptor aggregation and NMR spectroscopy: a test case of the maltose binding protein. (2021). National Institutes of Health. [Link]

-

Recent advances in RAFT-mediated surfactant-free emulsion polymerization. (2018). Polymer Chemistry. [Link]

-

RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide). (2019). National Institutes of Health. [Link]

-

Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. (2022). MDPI. [Link]

-

LCST of PDEA determined by using turbidimetry a increases with... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Investigation of Protein Ligand Interactions by NMR. (n.d.). BioNMR Lab @ USTC. [Link]

-

Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. (2021). MDPI. [Link]

-

Poly(ethylene glycol) Methyl Ether Acrylate-Grafted Chitosan-Based Micro- and Nanoparticles as a Drug Delivery System for Antibiotics. (2024). MDPI. [Link]

-

Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. (2024). MDPI. [Link]

-

The Emergence of RAFT Polymerization | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Carboxylated poly(glycerol methacrylate)s for doxorubicin delivery. (2011). PubMed. [Link]

Visualizations

Figure 1: Synthesis of PNASME monomer and subsequent RAFT polymerization.

Figure 2: Thermoresponsive phase transition of PNASME.

Figure 3: Workflow for PNASME-based thermoresponsive drug delivery.

Sources

- 1. A new thermoresponsive polymer of poly(this compound) with a tunable LCST - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Bio-Responsive Carriers for Controlled Delivery of Doxorubicin to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in RAFT-mediated surfactant-free emulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. azom.com [azom.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ismar.org [ismar.org]

- 15. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 16. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermosensitive Polymeric Nanoparticles for Drug Co-Encapsulation and Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Poly(N-acryloyl-piperazine) Derived Polymers

This guide provides a comprehensive technical overview of the Lower Critical Solution Temperature (LCST) phenomenon in a class of thermoresponsive polymers derived from N-acryloyl-piperazine, herein referred to as PNASME polymers for the purpose of this discussion. This document is intended for researchers, scientists, and professionals in drug development who are leveraging these "smart" materials for advanced therapeutic applications.

Introduction: The Significance of LCST in PNASME Polymers for Drug Delivery

Thermoresponsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), represent a cornerstone of modern "smart" materials design. These polymers undergo a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state as the temperature of their aqueous solution is raised above a critical point, the LCST.[1] This unique property is of paramount importance in the field of drug delivery, enabling the development of sophisticated systems for controlled release, targeted therapy, and tissue engineering.[2][3][4][5]

PNASME polymers, a family of polymers based on N-acryloyl-piperazine derivatives, have emerged as promising candidates for biomedical applications due to their biocompatibility and tunable thermoresponsiveness.[6] The precise determination and modulation of their LCST are critical for designing effective drug delivery vehicles that can respond to physiological temperature cues. For instance, a polymer with an LCST slightly above physiological temperature (37°C) can be loaded with a therapeutic agent at room temperature and then, upon administration, release its payload in response to localized hyperthermia or the body's natural temperature.

This guide will delve into the fundamental principles governing the LCST of PNASME polymers, the key factors influencing this transition, and the state-of-the-art methodologies for its characterization.

The Physicochemical Basis of the LCST Transition

The LCST behavior of PNASME polymers in aqueous solutions is governed by a delicate balance between enthalpy and entropy. Below the LCST, the polymer chains are hydrated, with water molecules forming organized, cage-like structures around the hydrophobic moieties of the polymer.[7] This is an enthalpically favorable state. As the temperature increases, the kinetic energy of the system rises, leading to a disruption of these ordered water structures. This disruption results in a significant increase in the entropy of the system, which becomes the dominant thermodynamic driving force.[7] Consequently, the polymer chains dehydrate, leading to their collapse and aggregation, and the solution becomes turbid.[1][7] This process is often referred to as a coil-to-globule transition.[1]

The chemical structure of the PNASME monomer unit, particularly the nature of the substituent on the piperazine ring, plays a pivotal role in defining the hydrophilic-lipophilic balance and, consequently, the LCST. For instance, poly(N-acryloyl-N'-propylpiperazine) (PAcrNPP) is known to exhibit an LCST around 37°C, whereas its lower analogues, poly(N-acryloyl-N'-methylpiperazine) (PAcrNMP) and poly(N-acryloyl-N'-ethylpiperazine) (PAcrNEP), do not show LCST behavior, highlighting the critical influence of hydrophobicity.[6]

Synthesis and Molecular Characterization of PNASME Polymers

The synthesis of PNASME polymers with well-defined molecular weights and narrow polydispersity is crucial for achieving reproducible LCST behavior. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to this end.

General Synthesis Protocol via RAFT Polymerization

-

Monomer Synthesis: The N-acryloyl-N'-substituted piperazine monomer is synthesized by reacting acryloyl chloride with the corresponding N-substituted piperazine under basic conditions.

-

RAFT Polymerization:

-

The monomer, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN) are dissolved in an appropriate solvent (e.g., dioxane or DMF).

-

The reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen).

-

The polymerization is carried out at a specific temperature (typically 60-80°C) for a predetermined time to achieve the desired molecular weight.

-

The polymerization is quenched by cooling and exposure to air.

-

The resulting polymer is purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

-

Causality behind Experimental Choices:

-

RAFT Polymerization: This technique allows for the synthesis of polymers with controlled molecular weight and low polydispersity, which is critical as the LCST is molecular weight dependent.[3][8]

-

Deoxygenation: Oxygen is a radical scavenger and can inhibit or terminate the polymerization. Its removal is essential for a controlled reaction.

-

Purification by Precipitation: This step is crucial to remove unreacted monomer and initiator fragments, which can affect the measured LCST.

Molecular Characterization

The synthesized polymers should be thoroughly characterized to establish structure-property relationships.

| Characterization Technique | Parameter Measured | Importance |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and purity | Confirms the successful synthesis of the polymer and the absence of impurities.[9] |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and Polydispersity Index (PDI) | Determines the average polymer chain length and its distribution, which are known to influence the LCST.[8][9] |

Factors Influencing the LCST of PNASME Polymers

The LCST of a PNASME polymer is not an intrinsic constant but is highly sensitive to a variety of factors. Understanding and controlling these factors are essential for tailoring the polymer's thermoresponsive behavior for specific applications.

Internal Factors

-

Molecular Weight: Generally, the LCST increases with decreasing molecular weight. Shorter polymer chains require a higher temperature to overcome the entropic penalty of aggregation.[8]

-

Polymer Architecture: The topology of the polymer (e.g., linear, branched, star-shaped) can influence the LCST by altering the accessibility of water molecules to the polymer backbone and side chains.

-

Copolymerization: Introducing hydrophilic or hydrophobic comonomers is a powerful strategy to tune the LCST.[3]

-

Hydrophilic Comonomers (e.g., acrylamide, N-vinylpyrrolidone): Increase the overall hydrophilicity of the polymer, leading to a higher LCST.[10]

-

Hydrophobic Comonomers (e.g., styrene, methyl methacrylate): Decrease the overall hydrophilicity, resulting in a lower LCST.

-

External Factors

-

Polymer Concentration: The cloud point, which is often taken as the LCST, can be dependent on the polymer concentration.[1][8] It is crucial to report the concentration at which the LCST is measured.

-

pH: For PNASME polymers containing ionizable groups (the piperazine nitrogen can be protonated), the LCST can be highly pH-sensitive.[6] Protonation of the piperazine ring increases the hydrophilicity of the polymer, leading to an increase in the LCST.[11]

-

Presence of Salts and Additives: The addition of salts can significantly affect the LCST. The effect depends on the nature of the ions and their position in the Hofmeister series. "Salting-out" ions (kosmotropes) tend to lower the LCST by promoting water structure and hydrophobic interactions, while "salting-in" ions (chaotropes) can increase the LCST.

Experimental Determination of the LCST

Accurate and reproducible determination of the LCST is paramount. The two most common and reliable methods are turbidimetry (using UV-Vis spectroscopy) and Dynamic Light Scattering (DLS).

Method 1: Turbidimetry using UV-Vis Spectrophotometry

This is the most straightforward method for determining the cloud point (Tcp), which is often used as an approximation of the LCST.[1] The principle is based on the change in the transmittance or absorbance of the polymer solution as it undergoes phase separation.[1]

-

Sample Preparation:

-

Prepare a stock solution of the PNASME polymer in the desired aqueous medium (e.g., deionized water, buffer) at a known concentration (e.g., 1 wt%).

-